molecular formula C19H18N2O B1614087 2-Cyano-4'-pyrrolidinomethyl benzophenone CAS No. 898776-03-9

2-Cyano-4'-pyrrolidinomethyl benzophenone

Cat. No. B1614087
CAS RN: 898776-03-9
M. Wt: 290.4 g/mol
InChI Key: KWYGGQMGYABEIV-UHFFFAOYSA-N
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Description

2-Cyano-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O . It is also known by its CAS number 898776-03-9 .


Molecular Structure Analysis

The molecular structure of 2-Cyano-4’-pyrrolidinomethyl benzophenone consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI key for this compound is PDOJYUJHYROZFM-UHFFFAOYSA-N .

Scientific Research Applications

  • Photoreaction Studies : Research by Caronna et al. (1990) explored the photoreaction of 2,4-pyridinedicarbonitrile with benzophenone in various pH conditions, revealing insights into substitution vs. reduction reactions influenced by pH. This study indicates how benzophenone derivatives could be used in photochemical research to understand reaction mechanisms under different conditions (Caronna, Morrocchi, & Vittimberga, 1990).

  • Bioconjugation and Material Science : Dormán et al. (2016) reviewed the applications of benzophenone photochemistry in bioorganic chemistry and material science. The unique photochemical properties of benzophenone derivatives, such as the formation of a biradicaloid triplet state capable of hydrogen atom abstraction and subsequent stable covalent bond formation, are exploited in various ways including bioconjugation and surface grafting. This suggests potential applications of 2-Cyano-4'-pyrrolidinomethyl benzophenone in similar fields (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

  • Photocatalytic Degradation : Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela (2016) investigated the photocatalytic degradation of benzophenone-3, a UV filter, using titanium dioxide particles. This study demonstrates the potential of photocatalytic processes in the degradation of hazardous substances in water, suggesting a possible environmental application for 2-Cyano-4'-pyrrolidinomethyl benzophenone in water treatment technologies (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

  • UV Filters in Personal Care Products : Liao & Kannan (2014) provided an assessment of human exposure to benzophenone-type UV light filters in personal care products from China and the United States. The widespread occurrence of these compounds and their potential risks highlight the importance of research into safer alternatives or methods of reducing exposure. This could extend to evaluating the safety and efficacy of 2-Cyano-4'-pyrrolidinomethyl benzophenone as a UV filter in similar products (Liao & Kannan, 2014).

properties

IUPAC Name

2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-17-5-1-2-6-18(17)19(22)16-9-7-15(8-10-16)14-21-11-3-4-12-21/h1-2,5-10H,3-4,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYGGQMGYABEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642734
Record name 2-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898776-03-9
Record name 2-[4-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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